Ethyl 2-bromo-5-cyano-4-formylbenzoate
Description
Ethyl 2-bromo-5-cyano-4-formylbenzoate (CAS 1807078-30-3) is a brominated aromatic ester with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282 g/mol. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features three functional groups: a bromine atom at position 2, a cyano group at position 5, and a formyl group at position 4, enabling diverse reactivity in cross-coupling, nucleophilic substitution, and condensation reactions .
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)8(6-14)4-10(9)12/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXAIVUAFDUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-cyano-4-formylbenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and formylation of a benzoate precursor. The typical synthetic route involves:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient bromination and cyanation.
- Use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Ethyl 2-bromo-5-cyano-4-carboxybenzoate.
Reduction: Ethyl 2-bromo-5-aminomethyl-4-formylbenzoate.
Substitution: Ethyl 2-methoxy-5-cyano-4-formylbenzoate.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-4-formylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-4-formylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom, cyano group, and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Key Physical Properties:
- Boiling Point : 410.8±45.0 °C
- Density : 1.6±0.1 g/cm³
- Storage : Recommended at -20°C for long-term stability .
Waste disposal requires professional management to mitigate ecological risks .
Comparison with Structural Analogs
Positional Isomer: Ethyl 2-bromo-4-cyano-5-formylbenzoate
A closely related compound, Ethyl 2-bromo-4-cyano-5-formylbenzoate (CAS 103859-96-7), shares the same molecular formula (C₁₁H₈BrNO₃) but differs in substituent positions: the cyano and formyl groups occupy positions 4 and 5, respectively.
Comparative Analysis:
Key Differences:
Electronic Effects: The cyano group (strong electron-withdrawing) at position 5 in the parent compound may enhance electrophilic aromatic substitution at position 4 (formyl group). In the isomer, the cyano group at position 4 could deactivate the ring differently, altering reactivity patterns . The formyl group’s position (C4 vs.
Synthetic Utility :
- The parent compound’s formyl group at C4 may favor condensation reactions (e.g., with amines to form Schiff bases), while the isomer’s formyl group at C5 could sterically hinder such reactions due to proximity to the ester moiety.
Thermal Stability :
- The absence of reported boiling points for the isomer suggests uncharacterized volatility or decomposition tendencies compared to the well-documented parent compound .
Broader Context: Functional Group Analogues
While direct data on other analogs are sparse, insights can be drawn from related brominated benzoates:
- Ethyl 2-bromo-4-nitrobenzoate: Replacing the cyano and formyl groups with a nitro group increases molecular polarity and acidity (pKa ~1–2 vs. ~4–5 for cyano derivatives). This enhances solubility in polar solvents but reduces thermal stability .
Research Implications and Data Gaps
Further studies should prioritize:
- Spectroscopic Differentiation : NMR/IR analysis to resolve positional isomerism.
- Thermogravimetric Analysis : Compare thermal decomposition pathways.
- Reactivity Screening : Evaluate performance in Suzuki-Miyaura couplings or aldol condensations.
Biological Activity
Ethyl 2-bromo-5-cyano-4-formylbenzoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H8BrNO3, featuring a bromine atom, a cyano group, and a formyl group attached to a benzoate ester. These functional groups contribute to its reactivity and biological potential. The compound's unique structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug development.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the bromine and cyano groups may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
2. Anticancer Properties
The compound has been investigated for its anticancer activity. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The bromine atom can participate in electrophilic reactions, which may lead to the modification of key biomolecules.
- Nucleophilic Attack : The cyano group can engage in nucleophilic interactions, influencing various biochemical pathways.
- Covalent Bond Formation : The formyl group can react with nucleophiles in proteins or nucleic acids, altering their function.
Case Studies and Experimental Data
A summary of relevant studies is presented below:
Comparative Analysis
This compound can be compared with structurally related compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| Ethyl 2-bromo-3-cyano-5-formylbenzoate | Moderate antimicrobial activity | Different positioning of functional groups affects reactivity. |
| Ethyl 5-bromo-4-cyano-2-formylbenzoate | Stronger anticancer effects | Enhanced cytotoxicity due to structural variations. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
